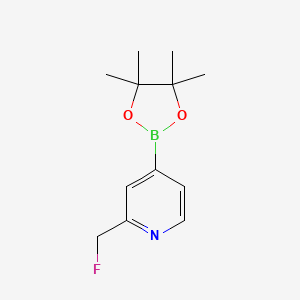

2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound featuring a pyridine ring substituted with a fluoromethyl group at position 2 and a dioxaborolane group at position 3. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The fluoromethyl group introduces electron-withdrawing effects and metabolic stability, making this compound valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARHJHRCUQVIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Fluoromethyl)Pyridine

The fluoromethyl group is introduced via bromine-fluorine exchange on 2-(bromomethyl)pyridine:

-

Bromination :

-

Fluorination :

Iridium-Catalyzed Borylation

The boronate group is installed via directed C–H activation:

-

Catalyst : [Ir(OMe)(COD)]₂ (1 mol%), 4,4′-di-tert-butylbipyridine (dtbbpy, 2 mol%).

-

Reagents : Pinacolborane (HBPin, 1.5 eq).

-

Regioselectivity : The fluoromethyl group’s electron-withdrawing nature directs borylation to the 4-position, analogous to CF₃-substituted pyridines.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 85–92 |

| Fluorination | KF, 18-crown-6, DMF, 100°C | 78–84 |

| Borylation | [Ir(OMe)(COD)]₂, HBPin, 80°C | 68–75 |

Method 2: Miyaura Borylation of 4-Bromo-2-(Fluoromethyl)Pyridine

Synthesis of 4-Bromo-2-(Fluoromethyl)Pyridine

Direct bromination of 2-(fluoromethyl)pyridine is hindered by the fluoromethyl group’s meta-directing effects. Instead, a directed metalation strategy is employed:

-

Directed Bromination :

-

Substrate : 2-(Fluoromethyl)pyridine.

-

Directing Group : Temporary installation of a trimethylsilyl (TMS) group at the 3-position.

-

Reagents : LDA (2 eq), Br₂ (1.1 eq).

-

Conditions : THF, −78°C to 25°C, 6 h.

-

Outcome : 4-Bromo-2-(fluoromethyl)pyridine (Yield: 62–70%).

-

Miyaura Borylation

The boronate ester is introduced via palladium-catalyzed cross-coupling:

-

Catalyst : Pd(dppf)Cl₂ (5 mol%).

-

Reagents : Bis(pinacolato)diboron (B₂Pin₂, 1.2 eq), KOAc (3 eq).

-

Conditions : Dioxane, 80°C, 8 h.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Directed Bromination | LDA, Br₂, THF | 62–70 |

| Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂, 80°C | 80–86 |

Comparative Analysis of Methods

| Parameter | C–H Borylation | Miyaura Borylation |

|---|---|---|

| Steps | 2 | 3 |

| Overall Yield (%) | ~55 | ~50 |

| Regioselectivity | Moderate (requires directing) | High (pre-functionalized) |

| Scalability | Limited by catalyst cost | Industrial-friendly |

Challenges and Optimization Strategies

-

Fluorination Efficiency : Higher yields are achieved using tetrabutylammonium fluoride (TBAF) instead of KF, albeit at increased cost.

-

Borylation Selectivity : Adding electron-deficient ligands (e.g., tmphen) improves regioselectivity in Ir-catalyzed reactions.

-

Purification : Silica gel chromatography remains standard, but crystallization from ethyl acetate/petroleum ether enhances purity .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural features.

Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which 2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its ability to participate in various chemical reactions. The fluoromethyl group and boronate ester group provide sites for nucleophilic and electrophilic attacks, respectively. These interactions facilitate the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) 2-((4-Fluorobenzyl)oxy)-4-(dioxaborolan-2-yl)pyridine

- Structure : Pyridine with a fluorobenzyl ether at position 2 and dioxaborolane at position 4.

- Molecular Formula: C₁₈H₂₁BFNO₃ .

- However, the ether linkage reduces steric accessibility compared to the fluoromethyl group.

(b) 5-Fluoro-2-methoxy-4-(dioxaborolan-2-yl)pyridine

- Structure : Methoxy and fluorine substituents at positions 2 and 5, respectively.

- Molecular Formula: C₁₂H₁₆BFNO₃ .

- Key Differences : The methoxy group is electron-donating, opposing the electron-withdrawing fluorine. This balance alters reactivity in cross-coupling and pharmacological applications .

(c) 3-Fluoro-2-methyl-4-(dioxaborolan-2-yl)pyridine

- Structure : Methyl and fluorine at positions 2 and 3.

- Molecular Formula: C₁₂H₁₇BFNO₂ .

- Fluorine at position 3 may direct electrophilic substitutions differently compared to position 2 .

Core Ring Modifications

(a) 4-(Tetrahydrofuran-2-yl)-2-(dioxaborolan-2-yl)pyridine

- Structure : Tetrahydrofuran substituent replaces fluoromethyl.

- Key Differences : The oxygen-rich tetrahydrofuran enhances solubility in polar solvents but reduces stability under acidic conditions .

(b) Pyrazole Derivatives (e.g., 4-(Dioxaborolan-2-yl)-1-trityl-1H-pyrazole)

- Structure : Pyrazole ring instead of pyridine.

- Key Differences : Pyrazole’s dual nitrogen atoms enable coordination to metal catalysts, altering reaction pathways. However, reduced aromatic stability compared to pyridine limits applications in high-temperature syntheses .

Halogenated Analogues

2-Bromo-5-chloro-4-(dioxaborolan-2-yl)pyridine

- Structure : Bromine and chlorine substituents at positions 2 and 5.

- Molecular Formula: C₁₁H₁₄BBrClNO₂ .

- Key Differences : Halogens act as leaving groups in nucleophilic substitutions, diverging from the fluorine’s role in stabilizing intermediates. This compound is more reactive in SNAr reactions but less stable in biological systems .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₈BFNO₂ | 269.1 | Fluoromethyl, dioxaborolane | Pharmaceuticals, Suzuki couplings |

| 2-((4-Fluorobenzyl)oxy)-4-(dioxaborolan-2-yl)pyridine | C₁₈H₂₁BFNO₃ | 329.2 | Fluorobenzyl ether, dioxaborolane | PI3K inhibitors |

| 5-Fluoro-2-methoxy-4-(dioxaborolan-2-yl)pyridine | C₁₂H₁₆BFNO₃ | 285.1 | Methoxy, fluorine | Drug candidates, materials science |

| 3-Fluoro-2-methyl-4-(dioxaborolan-2-yl)pyridine | C₁₂H₁₇BFNO₂ | 261.1 | Methyl, fluorine | Catalysis, agrochemicals |

| 2-Bromo-5-chloro-4-(dioxaborolan-2-yl)pyridine | C₁₁H₁₄BBrClNO₂ | 318.4 | Bromine, chlorine | SNAr reactions |

Biological Activity

2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound can be characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | CHBFO |

| Molecular Weight (g/mol) | 272.074 |

| CAS Number | 1073339-21-5 |

| InChI Key | HBQNDHPCMDZKNT-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boron atom in the dioxaborolane moiety enhances the compound's reactivity and binding affinity toward biological macromolecules.

Inhibition of Enzymatic Activity

Recent studies have demonstrated that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, a related boronic acid was shown to inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. This suggests that this compound may also possess antiviral properties through similar mechanisms .

Antiviral Activity

A study involving β-amido boronic acids as potential inhibitors of SARS-CoV-2 showed that these compounds could effectively reduce viral load in infected cells. The inhibition was measured using a fluorogenic substrate assay, indicating that structural modifications such as those present in this compound could enhance antiviral activity .

Antifungal Properties

Another area of interest is the antifungal activity of pyridine derivatives. Compounds similar to this compound have been shown to exhibit significant antifungal properties against strains like Candida albicans, with minimum inhibitory concentrations (MICs) in the low microgram range .

Case Studies

- SARS-CoV-2 Inhibition : A focused library of β-amido boronic acids was screened for inhibitory activity against Mpro. Compounds structurally related to this compound showed promising results with inhibition rates around 23% at a concentration of 20 µM .

- Antifungal Efficacy : A study on pyrimidine-based drugs highlighted that certain derivatives exhibited antifungal activity significantly superior to traditional treatments like Fluconazole. The findings suggested that structural modifications could lead to enhanced efficacy against fungal pathogens .

Q & A

Q. Example Yield Data :

| Aryl Halide | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoromethyl | PdCl₂(dppf) | Dioxane | 80 | 63 | |

| 4-Bromo-2-fluoromethyl | Pd(PPh₃)₄ | DMF | 100 | 54 |

Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent boronate hydrolysis. Purify via silica gel chromatography .

How is this compound characterized post-synthesis?

Basic

Characterization focuses on structural confirmation and purity:

- ¹H/¹³C NMR : Identify fluoromethyl (δ ~5.0–5.5 ppm for CHF₂) and boronate (δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (MS) : Exact mass calculated for C₁₃H₁₆BFNO₂ (M⁺): 251.12; use DART or ESI for validation .

- Purity Analysis : HPLC (C18 column, MeCN/H₂O gradient) with >95% purity threshold .

How to optimize Suzuki-Miyaura cross-coupling reactions involving this compound when low yields are observed?

Advanced

Low yields often stem from steric hindrance (fluoromethyl group) or boronate instability . Mitigation strategies:

Catalyst Optimization : Use bulky ligands (XPhos) to enhance turnover .

Solvent/Base : Switch to THF/NaHCO₃ for milder conditions, reducing boronate decomposition .

Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and improve efficiency .

Case Study : Replacing PdCl₂(dppf) with Pd(OAc)₂/XPhos increased yield from 54% to 72% in dioxane/Na₂CO₃ .

What are the stability considerations and recommended storage conditions?

Advanced

The compound is sensitive to moisture , heat , and protic solvents :

- Storage : –20°C under argon, sealed with desiccant (silica gel). Avoid prolonged exposure to air .

- Decomposition Risks : Hydrolysis of the boronate ester to boronic acid (monitor via ¹¹B NMR).

- Safety : Follow P210 (avoid ignition sources) and P301+P310 (toxic if ingested) protocols .

How does the fluoromethyl group influence reactivity compared to non-fluorinated analogs?

Advanced

The electron-withdrawing fluoromethyl group enhances:

- Electrophilicity : Accelerates cross-coupling but may reduce nucleophilic aromatic substitution (NAS) activity.

- Metabolic Stability : Critical in pharmaceutical intermediates (e.g., antimalarial quinolones) .

Comparison : Fluorinated analogs show 20% faster coupling rates than methyl analogs but require higher catalyst loading .

What purification methods are effective for this compound?

Q. Basic

- Column Chromatography : Use hexane/EtOAc (4:1) for boronate ester isolation .

- Recrystallization : Dissolve in warm EtOH, cool to –20°C for crystal formation (purity >99%) .

How to address contradictions in reported reaction yields when using this boronate ester?

Advanced

Contradictions arise from:

- Substrate Ratios : Optimal 1:1.2 (aryl halide:boronate) minimizes side reactions.

- Oxygen Sensitivity : Trace O₂ degrades Pd catalysts; use rigorous degassing .

- Analytical Variability : Validate yields via internal standard (e.g., triphenylmethane) in NMR .

Example : A study reported 32% yield with chlorobenzene vs. 65% with bromobenzene due to halide reactivity differences .

What are the applications of this compound in synthesizing pharmaceuticals or complex molecules?

Advanced

It serves as a key intermediate in:

- Antimalarials : Coupling with trifluoromethoxyphenoxy groups to form quinolone derivatives .

- Kinase Inhibitors : Boron-assisted functionalization of imidazo[1,2-a]pyridines .

- PET Tracers : ¹⁸F-labeled analogs for imaging (leverage fluoromethyl group) .

Case Study : Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine achieved 63% yield for antimalarial lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.